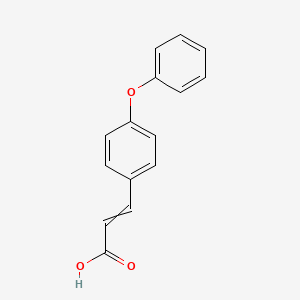4-Phenoxycinnamic acid
CAS No.:
Cat. No.: VC14143323
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12O3 |
|---|---|
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 3-(4-phenoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17) |
| Standard InChI Key | XWGDODCEQXQAFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Phenylcinnamic acid, with the IUPAC name (E)-3-(4-phenylphenyl)prop-2-enoic acid, belongs to the class of unsaturated carboxylic acids. Its molecular formula is C15H12O2, and it has a molecular weight of 224.26 g/mol . The compound exists predominantly in the trans (E) isomeric form due to steric and electronic stabilization of the conjugated double bond .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 13026-23-8 | |
| SMILES Notation | OC(=O)\C=C/C1=CC=C(C=C1)C1=CC=CC=C1 | |
| InChI Key | DMJDEZUEYXVYNO-FLIBITNWSA-N | |
| Melting Point | 224–228°C | |
| Solubility | Slightly soluble in water |
The biphenyl moiety at the 4-position of the cinnamic acid backbone contributes to its planar geometry, enhancing π-π stacking interactions in solid-state structures .
Synthesis and Industrial Production
Historical Synthesis Methods
The Perkin reaction, first described in the 19th century, remains a foundational method for cinnamic acid derivatives. For 4-phenylcinnamic acid, modern adaptations involve:
-
Knoevenagel Condensation: Benzaldehyde derivatives react with malonic acid in the presence of a weak base (e.g., pyridine), followed by decarboxylation .
-
Claisen-Schmidt Reaction: A base-catalyzed condensation between 4-phenylbenzaldehyde and acetyl chloride, yielding an acid chloride intermediate that is hydrolyzed to the final product .
Table 2: Comparative Synthesis Routes
| Method | Reactants | Yield (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel | 4-Bromobenzaldehyde, Malonic Acid | ~65 | Mild conditions, scalability |
| Claisen-Schmidt | 4-Phenylbenzaldehyde, Acetyl Chloride | ~72 | High purity |
| Enzymatic Oxidation* | Cinnamaldehyde derivatives | <50 | Eco-friendly |
*Note: Enzymatic methods using Trametes versicolor polyphenol oxidase show promise but require optimization .
A patented route (FR2829760A1) describes coupling phenylacetic acid with benzaldehyde derivatives under basic conditions, achieving yields exceeding 70% .
Biological and Industrial Applications
Pharmaceutical and Cosmetic Uses
Derivatives of cinnamic acid exhibit antimicrobial and anti-glycation properties. In cosmetic formulations, α-phenylcinnamic acid derivatives are investigated for anti-aging effects, inhibiting advanced glycation end-products (AGEs) that contribute to skin elasticity loss .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in airtight container |
| Handling | Use PPE; avoid inhalation |
| Disposal | Incinerate per local regulations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume